molecular formula C20H17N3O2S B2648222 8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-83-7

8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No.: B2648222
CAS No.: 477855-83-7
M. Wt: 363.44
InChI Key: YCLOSVAWGBJUDQ-UHFFFAOYSA-N
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Description

8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide is a complex organic compound that belongs to the class of thienoindoles This compound is characterized by its unique structure, which includes a thienoindole core, a methyl group at the 8th position, and a carbohydrazide group attached to a 2-methylbenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 8-methyl-N’-(2-chlorobenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide
  • 8-methyl-N’-(2-fluorobenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide
  • 8-methyl-N’-(2-nitrobenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide

Uniqueness

8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzoyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-methyl-N'-(2-methylbenzoyl)thieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-12-7-3-4-8-13(12)18(24)21-22-19(25)17-11-15-14-9-5-6-10-16(14)23(2)20(15)26-17/h3-11H,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLOSVAWGBJUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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